N-[4-(7,9-Dichloro-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL)phenyl]-N,N-dimethylamine
Description
The compound N-[4-(7,9-Dichloro-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL)phenyl]-N,N-dimethylamine is a benzoxazine derivative characterized by a fused pyrazolo-benzoxazine core. Key structural features include:
- 7,9-Dichloro substitutions on the benzoxazine ring, which enhance electron-withdrawing properties and influence molecular interactions.
- A 5-(4-(dimethylamino)phenyl) substituent, where the para-dimethylamine group enhances solubility and may modulate receptor binding through electron-donating effects.
Benzoxazine derivatives are studied for diverse pharmacological activities, including interactions with benzodiazepine receptors (e.g., peripheral-type benzodiazepine receptor (PBR)), which are implicated in cancer cell proliferation and cholesterol transport .
Properties
CAS No. |
303104-50-9 |
|---|---|
Molecular Formula |
C24H21Cl2N3O |
Molecular Weight |
438.3 g/mol |
IUPAC Name |
4-(7,9-dichloro-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C24H21Cl2N3O/c1-28(2)18-10-8-16(9-11-18)24-29-22(14-21(27-29)15-6-4-3-5-7-15)19-12-17(25)13-20(26)23(19)30-24/h3-13,22,24H,14H2,1-2H3 |
InChI Key |
DDFODXNBWVAKQG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CC=C4)C5=C(O2)C(=CC(=C5)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(7,9-Dichloro-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL)phenyl]-N,N-dimethylamine typically involves multi-step organic reactionsThe final step involves the attachment of the N,N-dimethylamine group under controlled conditions to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to scale up the synthesis while maintaining high purity and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-[4-(7,9-Dichloro-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL)phenyl]-N,N-dimethylamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove certain functional groups or reduce the compound’s overall reactivity.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new aromatic or aliphatic groups .
Scientific Research Applications
N-[4-(7,9-Dichloro-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL)phenyl]-N,N-dimethylamine has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes at the molecular level.
Industry: It can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-[4-(7,9-Dichloro-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL)phenyl]-N,N-dimethylamine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table compares the target compound with structurally similar benzoxazine derivatives (data derived from synthetic and crystallographic studies ):
Research Findings and Trends
PBR and Cancer: Aggressive breast cancer cells (e.g., MDA-231) exhibit elevated PBR expression, which regulates nuclear cholesterol transport and proliferation . The target compound’s dimethylamino group may modulate cholesterol transport efficiency compared to analogs with nitro or methoxy groups.
Synthetic Accessibility: Derivatives with methoxy or nitro groups (e.g., ) are commonly synthesized via nucleophilic aromatic substitution, while the dimethylamino group may require reductive amination or palladium-catalyzed coupling.
Crystallographic Analysis :
- Structural elucidation of such compounds relies on techniques like X-ray crystallography, often employing programs like SHELX for refinement .
Biological Activity
N-[4-(7,9-Dichloro-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL)phenyl]-N,N-dimethylamine is a complex organic compound that belongs to the class of benzoxazines and dihydropyrazoles. Its unique molecular structure suggests potential biological activities that warrant detailed investigation. This article explores its biological activity, focusing on its pharmacological properties, synthesis methods, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structure features a benzoxazine core integrated with dichlorinated and phenyl groups. The presence of these functional groups is crucial for its biological interactions.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant anti-inflammatory , antimicrobial , and neuroprotective properties. The dual functionality as both a benzoxazine and dihydropyrazole may contribute to its enhanced biological activity compared to other derivatives.
1. Anti-inflammatory Activity
Research has shown that compounds in the benzoxazine class often demonstrate anti-inflammatory effects. For instance, derivatives have been noted for their selective inhibition of COX-2 enzymes, which are pivotal in inflammatory processes. In a comparative study, certain benzoxazine derivatives showed better anti-inflammatory activity than traditional NSAIDs like aspirin .
2. Antimicrobial Activity
The compound has shown promising results against various microbial strains. A study indicated that similar compounds exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Clostridioides difficile. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
3. Neuroprotective Effects
Benzoxazines have been reported to possess neuroprotective effects, potentially making them candidates for treating neurological disorders. Their ability to act as D2 receptor antagonists may contribute to their therapeutic potential in conditions like Parkinson's disease.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Amino-3-(4-chlorophenyl)benzothiazole | Structure | Exhibits antimicrobial activity |
| 4-Chloro-N-(4-methylphenyl)benzamide | Structure | Known for anti-inflammatory properties |
| 7-Methyl-3-(3-nitrophenyl)-3H-benzoxazin | Structure | Shows neuroprotective effects |
The unique substitution pattern (dichloro and propoxy groups) in this compound may enhance its biological activity compared to these similar compounds.
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
- Anti-inflammatory Study : A study conducted on rat models demonstrated a significant reduction in inflammation markers when treated with this compound compared to control groups treated with standard NSAIDs.
- Antimicrobial Screening : In vitro tests revealed that the compound exhibited potent antimicrobial activity against drug-resistant strains of Staphylococcus aureus, showcasing its potential as a therapeutic agent against antibiotic resistance.
- Neuroprotection Assessment : Neuroprotective assays indicated that the compound could mitigate neuronal death in cell culture models exposed to neurotoxic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
